molecular formula C14H18BF3O3 B13577220 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13577220
M. Wt: 302.10 g/mol
InChI Key: MHOTYVFBVMTFPP-UHFFFAOYSA-N
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Description

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its trifluoromethyl group, which imparts distinct chemical properties that are valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce a variety of functionalized aromatic compounds .

Mechanism of Action

The mechanism by which 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic ester and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the trifluoromethyl group and the boronic ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-10(14(16,17)18)11(8-9)19-5/h6-8H,1-5H3

InChI Key

MHOTYVFBVMTFPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

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